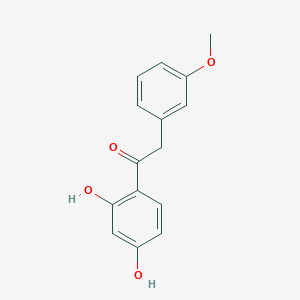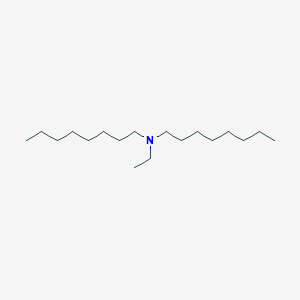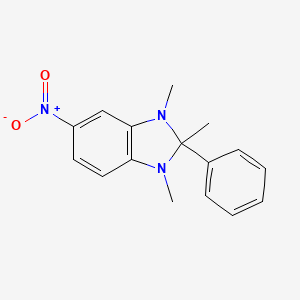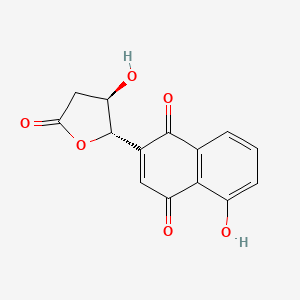
Juglomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juglomycin B is a naphthoquinone antibiotic isolated from the bacterium Streptomyces achromogenes. It is known for its broad-spectrum antibacterial and cytotoxic activities. This compound is part of the juglomycin family, which includes several derivatives with similar structures and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juglomycin B can be synthesized through a series of chemical reactions involving naphthoquinone intermediates. The synthetic route typically involves the formation of a key building block from a chiral pool material, followed by a series of reactions such as Dötz benzannulation, oxa-Pictet-Spengler reaction, and epimerization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces achromogenes under controlled conditions. The bacterium is cultured in a suitable medium, and the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Juglomycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as Juglomycin A, Juglomycin C, and other related naphthoquinones .
Scientific Research Applications
Juglomycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying naphthoquinone chemistry and for synthesizing related compounds.
Biology: Investigated for its antibacterial and antifungal properties, particularly against drug-resistant strains.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
Juglomycin B exerts its effects by inhibiting bacterial transcription and translation processes. It interferes with the synthesis of essential proteins and nucleic acids, leading to the death of bacterial cells. The compound also disrupts biofilm formation and reduces bacterial motility, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Juglomycin A: Another naphthoquinone antibiotic with similar antibacterial properties.
Kalafungin: A related compound with antifungal activity.
Frenolicin B: Known for its cytotoxic effects on cancer cells.
Uniqueness: Juglomycin B is unique due to its broad-spectrum antibacterial activity and its ability to inhibit biofilm formation. Its structural features and biological activities make it a valuable compound for developing new antibiotics and therapeutic agents .
Properties
CAS No. |
38637-89-7 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
5-hydroxy-2-[(2S,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14+/m1/s1 |
InChI Key |
JUTDGBUUAXODBT-YGRLFVJLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


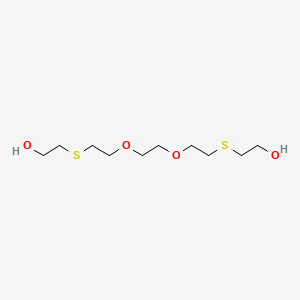
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
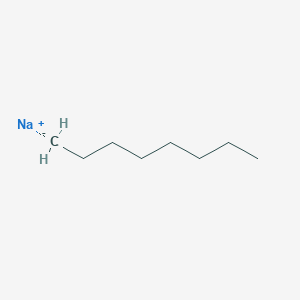
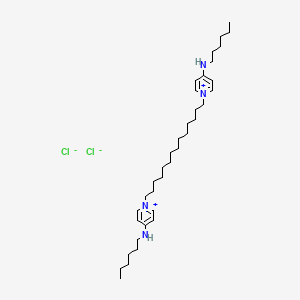
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
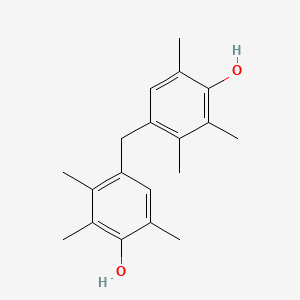

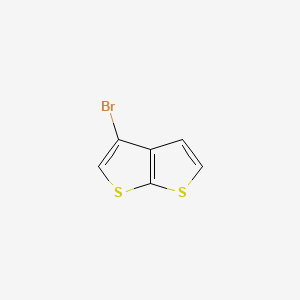
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
